3-(Ethylcarbamoyl)-4-fluorophenylboronic acid

Thermal Analysis Solid-State Chemistry Quality Control

Researchers requiring a robust arylboronic acid for high-temperature Suzuki-Miyaura couplings face supply risks with low-melting regioisomers that may decompose or sublimate. 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS 874219-20-2) solves this with a 260-262 °C melting point-over 100 °C above its dimethylcarbamoyl analog-enabling reliable transmetallation in demanding protocols. Its 3-carbamoyl-4-fluoro substitution pattern provides distinct electronic character for predictable cross-coupling yields, while the ethylcarbamoyl N-H donor supports hydrogen-bond-directed pre-organization with palladium catalyst systems. • mp 260-262 °C ensures thermal stability where lower-melting analogs fail • 98% purity with batch-specific NMR, HPLC, and GC documentation for analytical method validation • Multi-supplier availability reduces single-source supply chain risk in regulated QC workflows

Molecular Formula C9H11BFNO3
Molecular Weight 211 g/mol
CAS No. 874219-20-2
Cat. No. B1418023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylcarbamoyl)-4-fluorophenylboronic acid
CAS874219-20-2
Molecular FormulaC9H11BFNO3
Molecular Weight211 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)NCC)(O)O
InChIInChI=1S/C9H11BFNO3/c1-2-12-9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13)
InChIKeyBAEYNRHYQQRDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid Technical Baseline


3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS 874219-20-2) is a difunctional arylboronic acid building block with the molecular formula C9H11BFNO3 and a molecular weight of 211.00 g/mol [1]. It features a boronic acid group at the 1-position, an ethylcarbamoyl substituent at the 3-position, and a fluorine atom at the 4-position of the phenyl ring . This specific substitution pattern distinguishes it from other carbamoyl-fluorophenylboronic acid regioisomers and is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl pharmaceutical intermediates and functional materials .

Generic Substitution Failure for 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid


In-class compounds within the carbamoyl-fluorophenylboronic acid family cannot be simply interchanged because the relative positions of the ethylcarbamoyl and fluorine substituents dictate the electronic character of the aryl ring, which in turn governs reactivity in cross-coupling reactions [1]. A change from the 3-carbamoyl-4-fluoro pattern to the 4-ethylcarbamoyl-3-fluoro regioisomer (CAS 874289-12-0) results in a computed pKa shift from ~8.66 to ~7.11, indicating a substantial change in Lewis acidity and boronate nucleophilicity under basic coupling conditions . Similarly, substituting the ethylcarbamoyl group with a dimethylcarbamoyl group (CAS 874219-27-9) lowers the melting point from 260–262 °C to 146–148 °C, reflecting altered intermolecular hydrogen-bonding networks that can affect solubility, purification, and formulation behavior . These differences mean that generic replacement without re-optimization risks altered reaction kinetics, reduced coupling yields, and failed analytical method transfer.

Differentiation Evidence for 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid


Melting Point: Purity & Crystal Packing

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid exhibits a melting point of 260–262 °C, which is over 100 °C higher than its 3-(dimethylcarbamoyl)-4-fluoro analog (146–148 °C) and over 100 °C higher than its 4-(ethylcarbamoyl)-3-fluoro regioisomer (157–160 °C) [REFS-1, REFS-2]. This elevated melting point, confirmed by multiple vendor certificates of analysis, reflects stronger intermolecular hydrogen bonding enabled by the ethylcarbamoyl N–H donor in the 3-position adjacent to the 4-fluoro substituent . The 100+ °C difference provides a wider thermal working range and a more definitive melting point depression assay for purity assessment compared to lower-melting analogs whose phase transitions may overlap with solvent evaporation events.

Thermal Analysis Solid-State Chemistry Quality Control

pKa-Driven Nucleophilicity in Suzuki Coupling

The computed pKa of 3-(ethylcarbamoyl)-4-fluorophenylboronic acid is 8.66, which is 0.55 units higher than the 3-carbamoyl-4-fluoro analog (pKa 7.93) and 1.55 units higher than the 4-(ethylcarbamoyl)-3-fluoro regioisomer (pKa 7.11) [REFS-1, REFS-2, REFS-3]. Since the pKa of arylboronic acids directly influences the pH-dependent equilibrium between the neutral trigonal form and the anionic tetrahedral boronate—the active nucleophile in Suzuki-Miyaura transmetallation—this compound requires a slightly higher pH to achieve comparable boronate concentration relative to its more acidic analogs [2]. This quantitative pKa difference allows chemists to rationally select this building block when milder basic conditions are desired or when base-sensitive functional groups are present on the coupling partner.

Physical Organic Chemistry Cross-Coupling Reaction Optimization

Ethylcarbamoyl N–H as Supramolecular Synthon

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid possesses three hydrogen bond donor sites (two boronic acid O–H, one carbamoyl N–H) and four acceptor sites, yielding a donor count of 3 [1]. In contrast, the 3-(dimethylcarbamoyl)-4-fluoro analog (CAS 874219-27-9) has only two H-bond donors because the tertiary amide lacks the N–H proton . This additional donor site in the target compound is structurally significant: the ethylcarbamoyl N–H can engage in directed intermolecular hydrogen bonding that contributes to its 100+ °C melting point elevation and may facilitate co-crystallization with acceptor-functionalized pharmaceutical targets [1]. In the context of fragment-based drug discovery, the presence of the N–H donor provides an additional pharmacophoric feature for target engagement that the dimethyl analog cannot offer.

Crystal Engineering Medicinal Chemistry Supramolecular Chemistry

Regioisomeric Control for Ortho-Functionalization

The 3-(ethylcarbamoyl)-4-fluorophenyl substitution pattern places the carbamoyl group ortho to the boronic acid (C1–B(OH)2 and C3–C(O)NHEt) and meta to the fluorine substituent . In contrast, the 4-(ethylcarbamoyl)-3-fluoro isomer (CAS 874289-12-0) places the carbamoyl para to the boronic acid, while the 3-(ethylcarbamoyl)-5-fluoro isomer (CAS 874219-38-2) places the fluorine meta to both the boronic acid and the carbamoyl group . The ortho relationship between boronic acid and carbamoyl in the target compound introduces the possibility of transient intramolecular B–O or B–N interactions that can modulate boronic acid stability and reactivity [1]. Furthermore, the carbamoyl group at C3 can serve as a directing group for ortho-C–H functionalization, enabling late-stage diversification at C2 that is geometrically inaccessible with other regioisomers.

Regioselective Synthesis C–H Activation Cross-Coupling

Supplier Diversity & Purity for Reproducible Procurement

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid is available from multiple independent suppliers at certified purities of 95% (AKSci, Fluorochem) and 98% (Bidepharm, BOC Sciences, Sigma-Aldrich/Ambeed) [REFS-1, REFS-2, REFS-3]. The 98% purity grade is accompanied by batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm, and Certificates of Analysis from Sigma-Aldrich/Ambeed . In comparison, the 4-ethylcarbamoyl-3-fluoro regioisomer (CAS 874289-12-0) is offered at 98% by Thermo Scientific Alfa Aesar but in a more limited 250 mg package size, while the 3-(ethylcarbamoyl)-5-fluoro isomer (CAS 874219-38-2) is listed at minimum 95% purity with limited supplier diversity [1]. The broader supplier base for the target compound reduces single-source dependency and facilitates competitive pricing for scale-up procurement.

Supply Chain Quality Assurance Method Validation

Application Scenarios for 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid


Suzuki Coupling for Biaryl Pharmaceuticals

The compound's melting point of 260–262 °C (over 100 °C above its dimethylcarbamoyl and regioisomeric analogs) supports its use in high-temperature Suzuki coupling protocols where lower-melting boronic acids may undergo premature thermal decomposition or sublimation . The ethylcarbamoyl N–H donor further enables hydrogen-bond-directed pre-organization with palladium catalyst systems, potentially improving transmetallation efficiency in sterically demanding biaryl bond formations [1].

Fragment-Based Drug Discovery: N–H Pharmacophore

The presence of three hydrogen bond donors (versus two in the dimethylcarbamoyl analog) makes this compound a more versatile fragment for target-based screening, as the ethylcarbamoyl N–H can serve as an additional recognition element for kinase hinge regions, protease active sites, or protein–protein interaction interfaces . The 3-carbamoyl-4-fluoro substitution pattern places the carbamoyl and boronic acid in an ortho relationship, enabling potential intramolecular stabilization that may enhance aqueous solubility relative to other regioisomers during biophysical assays.

Crystal Engineering & Co-Crystal Design

The 100+ °C melting point elevation relative to structural analogs, driven by robust intermolecular hydrogen bonding, positions this compound as a compelling co-former for pharmaceutical co-crystal screening . The combination of boronic acid (diol-binding), carbamoyl N–H, and fluoro substituent provides three distinct supramolecular synthons that can engage complementary functional groups on active pharmaceutical ingredients, improving crystallinity and modulating dissolution profiles.

Reference Standard for Analytical Methods

With commercial availability at 98% purity from multiple suppliers (Bidepharm, BOC Sciences, Sigma-Aldrich/Ambeed) and batch-specific NMR, HPLC, and GC documentation, this compound is suited for use as a qualified reference standard in analytical method validation [REFS-1, REFS-2]. Its sharp melting point of 260–262 °C provides a definitive thermal identification endpoint, while its broader supplier base—in contrast to the single-source availability of its regioisomers—reduces the risk of supply chain disruption during regulated quality control workflows.

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